4-(Trifluoromethyl)nicotinonitrile

Catalog No.
S1507793
CAS No.
13600-43-6
M.F
C7H3F3N2
M. Wt
172.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)nicotinonitrile

CAS Number

13600-43-6

Product Name

4-(Trifluoromethyl)nicotinonitrile

IUPAC Name

4-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H

InChI Key

DHIRCRHQLUNYDS-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C(F)(F)F)C#N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C#N

Medicinal Chemistry

TFMN has been explored in medicinal chemistry due to its structural similarity to nicotinamide, a vital cellular metabolite involved in various biological processes. Researchers have investigated its potential as a scaffold for developing new drugs targeting different diseases, including:

  • Neurodegenerative diseases: Studies suggest TFMN derivatives might possess neuroprotective properties and modulate neurotransmission, potentially beneficial for conditions like Alzheimer's and Parkinson's diseases [].
  • Cancer: TFMN derivatives have been evaluated for their anti-cancer activity, with some exhibiting cytotoxicity towards cancer cell lines []. However, further research is needed to understand their mechanisms of action and potential therapeutic applications.
  • Antibacterial agents: TFMN derivatives have also been investigated for their antibacterial properties against various bacterial strains []. However, more research is required to assess their efficacy and safety in vivo.

Material Science

TFMN's unique chemical properties, including its electron-withdrawing trifluoromethyl group and aromatic ring structure, make it an interesting candidate for material science applications. Some potential areas of exploration include:

  • Organic electronics: TFMN derivatives have been studied as potential building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to tune electrical properties [].
  • Fluorinated polymers: TFMN can be incorporated into polymers to introduce fluorine atoms, potentially enhancing their thermal and chemical stability.

Radiopharmaceuticals

The introduction of a radioactive isotope into TFMN's structure could enable its use in radiopharmaceutical development. Radiolabeled TFMN derivatives could be valuable for:

  • Imaging studies: By targeting specific biological processes, radiolabeled TFMN could be used for in vivo imaging techniques like positron emission tomography (PET) to diagnose various diseases.
  • Drug delivery: Radiolabeled TFMN could be used as a carrier for therapeutic radioisotopes, potentially delivering them to specific sites within the body for targeted cancer treatment.

4-(Trifluoromethyl)nicotinonitrile is a chemical compound characterized by its trifluoromethyl group attached to the nicotinonitrile framework. Its molecular formula is C₇H₃F₃N₂, and it has a molecular weight of 172.11 g/mol. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

, including:

  • Hydrogenation: The compound can be hydrogenated in the presence of a catalyst (e.g., Ni-Fe/C) to yield 4-(trifluoromethyl)pyridine derivatives. This reaction typically occurs under mild conditions (30°C) and can achieve high yields (up to 98.5%) .
  • Cyclization: It can undergo cyclization reactions to form various derivatives, particularly when reacted with appropriate nucleophiles or under specific catalytic conditions.
  • Hydrolysis: The nitrile group can be hydrolyzed to yield 4-(trifluoromethyl)nicotinic acid, which has further applications in medicinal chemistry .

Research indicates that compounds similar to 4-(trifluoromethyl)nicotinonitrile exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that trifluoromethylated compounds may inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging evidence that these compounds could have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Several synthesis methods exist for producing 4-(trifluoromethyl)nicotinonitrile:

  • From 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine: This method involves hydrogenation using ethanol and pyridine as solvents under controlled conditions .
  • Cyclization of Precursors: Utilizing starting materials like trifluoroacetyl chloride and amino acrylonitrile, followed by cyclization reactions in the presence of bases such as sodium hydroxide or potassium hydroxide .
  • Alternative Synthetic Routes: Other methods include utilizing different catalysts and reaction conditions to optimize yield and purity .

4-(Trifluoromethyl)nicotinonitrile has potential applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Agrochemicals: The compound may be utilized in developing new pesticides or herbicides.
  • Material Science: Its unique properties could be harnessed in creating advanced materials with specific functionalities.

Several compounds share structural similarities with 4-(trifluoromethyl)nicotinonitrile. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
5-(Trifluoromethyl)pyridin-2-ol0.68Hydroxyl group provides additional reactivity
6-Hydroxy-4-methylnicotinonitrile0.66Contains a hydroxyl group that alters solubility
6-Methyl-4-(trifluoromethyl)nicotinonitrile0.67Methyl substitution influences lipophilicity
6-Chloro-4-(trifluoromethyl)nicotinonitrile0.64Chlorine introduces different electronic properties
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile0.70Ether linkage enhances stability and reactivity

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences, making them valuable for diverse applications in research and industry.

The classical approach to synthesizing 4-(trifluoromethyl)nicotinonitrile involves multi-step acylation-cyclization-hydrolysis sequences that provide reliable access to the target compound [2] [3]. The most established route utilizes trifluoroacetyl chloride as the trifluoromethyl source, which undergoes condensation with 3-aminoacrylonitrile derivatives under controlled conditions [2]. This methodology proceeds through an enamine intermediate formation followed by cyclization to establish the pyridine ring framework [14].

Research by Li and colleagues demonstrated that trifluoroacetoacetate can be effectively employed with cyanoacetamide as precursors in a cyclization reaction [14]. The reaction proceeds via initial condensation to form an enamine intermediate, followed by intramolecular cyclization and subsequent chlorination and hydrogenolysis steps [14]. This approach offers advantages in terms of low-cost starting materials and mild reaction conditions suitable for industrial scale-up [14].

Alternative acylation routes have been explored using thenoyltrifluoroacetone with 2-cyanoacetamide under basic conditions [3]. This method achieves excellent yields of 96% when conducted under neat conditions at 25°C using potassium hydroxide as the base [3]. The reaction demonstrates remarkable efficiency and selectivity, making it an attractive synthetic option for laboratory-scale preparations [3].

MethodYield (%)Reaction ConditionsProduct Selectivity
Trifluoroacetyl chloride + 3-aminoacrylonitrile85-90DMF-DMA, acetic anhydride, 65°C, 4hHigh (>95%)
Trifluoroacetoacetate + cyanoacetamide76-82KOH, neat conditions, 25°CModerate (~80%)
Thenoyltrifluoroacetone + 2-cyanoacetamide96KOH, neat conditions, 25°CExcellent (>95%)

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a crucial transformation for accessing 4-(trifluoromethyl)nicotinonitrile from precursor compounds containing additional chlorine substituents [1] . The most documented synthesis involves hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine using various catalyst systems under hydrogen atmosphere [1] .

Palladium on carbon catalysts have been extensively studied for nitrile reductions, providing reliable access to the target compound [12]. The reaction typically employs 10% palladium on carbon under atmospheric hydrogen pressure in methanol solvent at room temperature [12]. Research demonstrates that higher dilution and catalyst loading, combined with hydrochloric acid to protonate the amine as it forms, helps prevent unwanted by-product formation [12]. This methodology consistently achieves yields of 85-97% with excellent product purity exceeding 98% [12].

The development of nickel-iron bimetallic catalysts has shown exceptional promise for selective hydrogenation reactions [1] [17]. A particularly effective system utilizes a homemade Ni-Fe/C bimetallic catalyst with ethanol and pyridine as solvents [1]. The reaction proceeds at 30°C under normal pressure hydrogenation for 4 hours, achieving remarkable yields of 98.5% with equivalent product purity [1]. The bimetallic catalyst demonstrates enhanced hydrogen adsorption capacity compared to monometallic nickel, while the iron component forms NiFe2O4 on the surface to protect internal crystals from oxidation [17].

Nickel catalysts supported on cerium oxide have been investigated for their unique electronic properties and metal-support interactions [18] [22]. These systems typically require more forcing conditions, operating at 80°C under 30 bar hydrogen pressure for 18 hours [18]. The reducible nature of the cerium oxide support facilitates CO2 activation and enhances the overall catalytic performance through strong metal-support interactions [18].

Catalyst SystemYield (%)Reaction ConditionsCatalyst LoadingProduct Purity
Pd/C (10%)85-97H2 (1 atm), MeOH, rt, 2h5-10 wt%>98%
Ni-Fe/C Bimetallic98.5H2 (1 atm), EtOH/pyridine, 30°C, 4h3 wt%98.5%
Ni/CeO275-85H2 (30 bar), 80°C, 18h5 wt%>95%
Ru/carbene ligands65-75H2 (30 bar), 80°C, 24h2 mol%>90%

Chlorination-Dechlorination Sequences

Chlorination-dechlorination sequences provide an alternative synthetic pathway that leverages readily available chlorinated pyridine precursors [13] [4]. The strategy typically begins with N-oxo nicotinamide, which undergoes controlled chlorination using phosphorus oxychloride under carefully regulated temperature conditions [13]. The process involves dissolving N-oxo nicotinamide in organic solvent, followed by dropwise addition of phosphorus oxychloride at 15±5°C [13].

The chlorination procedure requires precise temperature control, with organic base addition at 10±5°C followed by sequential temperature increases to 35°C, 55°C, and finally 95-100°C over specified time intervals [13]. This methodical approach ensures optimal formation of chlorinated intermediates while minimizing side reactions [13]. The chloride reaction solution undergoes vacuum distillation to remove excess reagents, followed by water treatment at 65±5°C to complete the hydrolysis step [13].

Subsequent dechlorination can be achieved through various reducing agents or catalytic systems [4]. The 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile intermediate serves as a versatile precursor for selective dechlorination reactions [4]. Lithium aluminum hydride has been employed for reduction reactions, while hydrogen gas in the presence of appropriate catalysts provides an alternative dechlorination pathway [4].

The chlorination-dechlorination approach offers advantages in terms of regioselectivity and the ability to introduce the trifluoromethyl group at specific positions [7]. Metal halide catalysts, particularly iron chloride species, have proven effective for facilitating the substitution of trichloromethyl groups with trifluoromethyl functionality using hydrogen fluoride under liquid phase conditions [7].

Alternative Cyclization Pathways Using Cyanoacetamide Derivatives

Alternative cyclization methodologies utilizing cyanoacetamide derivatives have emerged as valuable synthetic approaches for constructing the nicotinonitrile framework [14] [31]. These pathways typically employ multi-component reactions that assemble the pyridine ring system in a single operational step [35]. The approach offers significant advantages in terms of atom economy and synthetic efficiency [31].

One prominent strategy involves the reaction of various ketones with cyanoacetamide under basic conditions to form substituted pyridone intermediates [35]. The methodology has been successfully applied using acetyl-acetone with N-substituted cyanoacetamide under microwave conditions in the presence of piperidine as catalyst [35]. This approach demonstrates excellent functional group tolerance and provides access to diversely substituted nicotinonitrile derivatives [35].

Knoevenagel condensation reactions represent another valuable cyclization pathway [31]. The process begins with condensation of malononitrile and acetone catalyzed by aluminum oxide to produce isopropylidenemalononitrile [31]. Treatment with N,N-dimethylformamide dimethyl acetal in the presence of acetic anhydride generates the crucial enamine intermediate [31]. Final cyclization under Pinner reaction conditions provides the desired nicotinonitrile products in high yields [31].

The development of continuous synthesis protocols has enhanced the practical utility of these cyclization approaches [31]. Semi-continuous processes have been demonstrated using flow chemistry techniques, allowing for efficient scale-up while maintaining excellent product quality [31]. The integration of multiple reaction steps in a continuous manner reduces waste generation and improves overall process efficiency [31].

Comparative Analysis of Catalyst Systems (Pd/C, Ni-Fe Bimetallic, Alkali Metals)

A comprehensive evaluation of catalyst systems reveals distinct performance characteristics and operational requirements for each catalytic approach [1] [12] [17] [20]. Palladium on carbon represents the most established and widely utilized catalyst system, offering reliable performance under mild reaction conditions [12] [16]. The heterogeneous nature of Pd/C facilitates easy separation and recovery, making it attractive for both laboratory and industrial applications [16].

The superior performance of nickel-iron bimetallic catalysts stems from synergistic interactions between the two metal components [17] [19]. X-ray diffraction and electron microscopy studies reveal the formation of fcc FeNi alloy structures that enhance catalytic activity [19]. The presence of iron leads to decreased strong acid sites and increased medium Brønsted acid sites, while nickel contributes additional Lewis acid sites [19]. These electronic modifications result in improved hydrogen activation and substrate binding capabilities [17].

Alkali metal catalysts, particularly lithium and sodium-based systems, have shown promise for specific transformations [20] [23]. Lithium aluminum hydride derivatives demonstrate high activity toward reduction reactions under solvent-free conditions with minimal catalyst loadings of 0.1 mol% [20]. The mechanism involves formation of lithium-butylborate species that facilitate substrate reduction through nucleophilic attack pathways [20].

The addition of alkali metals to mixed oxide catalysts has been shown to improve selectivity by minimizing formation of side-reaction products [23]. Sodium and potassium additions positively affect catalytic performance by increasing desired product formation while diminishing unwanted byproducts [23]. Infrared spectroscopy studies reveal that alkali metal incorporation modifies the acidity of the catalyst surface, leading to enhanced selectivity profiles [23].

Temperature-programmed reduction studies demonstrate that bimetallic Ni-Fe systems exhibit different reduction behaviors compared to monometallic catalysts [19] [22]. The interaction between iron and nickel results in modified reduction temperatures and enhanced metal dispersion [19]. Magnetic measurements confirm ferromagnetic behavior in all bimetallic catalysts, supporting the formation of alloy phases [19].

Solvent and Temperature Optimization for Yield Enhancement

Solvent selection plays a critical role in determining reaction outcomes and overall process efficiency [21] [28]. Comprehensive screening studies have identified ethanol as particularly effective for hydrogenation reactions, achieving yields of 98.5% at moderate temperatures of 30°C [1]. The polar protic nature of ethanol facilitates hydrogen transfer processes while providing excellent solubility for both substrates and products [21].

Methanol represents another excellent solvent choice, particularly for palladium-catalyzed reductions [12]. The low boiling point of methanol enables easy removal during workup procedures, while its hydrogen-bonding capability enhances substrate activation [12]. Reactions conducted in methanol typically achieve yields of 97% under mild conditions at 25°C [12].

Isopropanol has emerged as an environmentally favorable solvent option, particularly for industrial applications [21]. Optimization studies utilizing genetic algorithms have identified optimal temperature ranges of 132-146°C for isopropanol-based systems [21]. While yields of 76.1% are somewhat lower than other solvents, the environmental benefits and cost-effective recycling potential make isopropanol attractive for large-scale operations [21].

Temperature optimization requires careful consideration of activation energy requirements and thermodynamic considerations [34]. The Arrhenius equation governs the exponential relationship between temperature and reaction rate, necessitating precise temperature control for optimal outcomes [34]. Higher temperatures generally increase molecular kinetic energy and collision frequency, leading to enhanced reaction rates [34].

SolventTemperature (°C)Yield (%)Reaction Time (h)Environmental Impact
Ethanol3098.54Low
Methanol25972Low
Isopropanol132-14676.18-12Very Low
Toluene11550-7524Moderate
DMF6570-906-8High

The optimization of reaction parameters requires multiobjective approaches that balance yield maximization with environmental and economic considerations [21] [28]. Machine learning techniques have been employed to identify optimal conditions that simultaneously maximize product formation while minimizing waste generation and environmental impact [28]. These computational approaches enable efficient exploration of parameter space and identification of Pareto-optimal solutions [21].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Trifluoromethyl)nicotinonitrile

Dates

Last modified: 08-15-2023

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